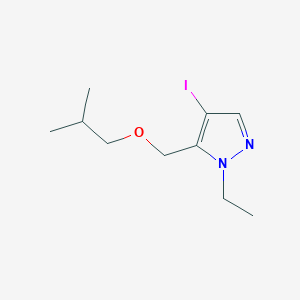

N-cyclobutyl-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methylacetamide” (NMA) is an organic compound with the formula CH3CONHCH3. It is a colorless liquid or solid and is soluble in water, ethanol, benzene, ether, and chloroform . It is used as a chemical intermediate in the production of life science, agrochemicals, electronic materials, and construction materials .

Synthesis Analysis

N-methylacetamide can be synthesized from acetic acid and methylamine. The reaction involves amination, water evaporation, acid evaporation, and fractionation .

Molecular Structure Analysis

The molecular structure of N-methylacetamide consists of a carbonyl group (C=O) and an amide group (NH). The nitrogen atom in the amide group is sp2 hybridized, and its lone pair is delocalized via resonance across the nitrogen, carbon, and oxygen atoms of the carbonyl group .

Chemical Reactions Analysis

N-methylacetamide is involved in hydrogen bond formation and breaking in complex environments. It forms hydrogen-bonded chains of NMA molecules .

Physical And Chemical Properties Analysis

N-methylacetamide is a colorless liquid or solid. It is soluble in water, ethanol, benzene, ether, and chloroform .

Applications De Recherche Scientifique

Histamine H3 Receptor Antagonism and Cognitive Performance

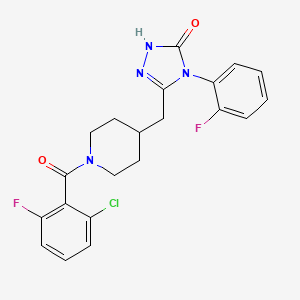

Compounds structurally related to N-cyclobutyl-N-methylacetamide, such as GSK189254, have been explored for their potential as histamine H3 receptor antagonists. GSK189254 demonstrates high affinity for human and rat H3 receptors, showing over 10,000-fold selectivity over other tested targets. Its application in preclinical models suggests potential for treating dementia in Alzheimer's disease and other cognitive disorders, evidenced by improved performance in various cognition paradigms (Medhurst et al., 2007).

Synthesis and Antimicrobial Evaluation

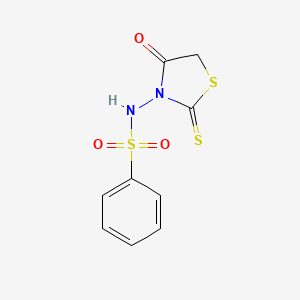

The synthesis and evaluation of heterocyclic compounds incorporating sulfamoyl moiety, related to the synthesis pathways that could involve N-cyclobutyl-N-methylacetamide, demonstrate the antimicrobial potential of novel synthesized compounds. These studies highlight the role of structural modification in enhancing biological activity and developing new antimicrobial agents (Darwish et al., 2014).

Amide Hydrolysis Kinetics

Research into N-methylacetamide (NMA) hydrolysis kinetics offers insights into the stability and reactivity of N-substituted amides in various conditions, which is crucial for understanding the chemical behavior of compounds like N-cyclobutyl-N-methylacetamide in biological systems or synthetic processes. The study shows that hydrolysis is pH-dependent and influenced by the size of the substituent on the carbonyl carbon atom (Duan et al., 2010).

Infrared Spectroscopy and Chemical Analysis

The IR spectrum analysis of N-methylacetamide, considering its structural similarity to N-cyclobutyl-N-methylacetamide, provides valuable information on the amide I, II, and III bands. This research is instrumental in understanding the molecular vibrations and structural components of similar compounds, aiding in their characterization and analysis (Ji et al., 2020).

Antidepressant Effects and Neurochemical Mechanisms

Although not directly linked to N-cyclobutyl-N-methylacetamide, studies on ketamine, an NMDA receptor antagonist, shed light on the mechanisms through which structurally related compounds might influence neurochemical pathways and exhibit rapid antidepressant effects. Understanding these mechanisms can guide the development of novel therapeutic agents for psychiatric disorders (Berman et al., 2000).

Orientations Futures

Mécanisme D'action

Mode of Action

Based on its structural similarity to other acetamides, it may interact with its targets through hydrogen bonding .

Biochemical Pathways

The biochemical pathways affected by N-cyclobutyl-N-methylacetamide are currently unknown. Given the lack of specific target identification, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of N-cyclobutyl-N-methylacetamide’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-cyclobutyl-N-methylacetamide. Specific details about how such factors influence this compound are currently unknown .

Propriétés

IUPAC Name |

N-cyclobutyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)8(2)7-4-3-5-7/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQCQPYUIFTOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

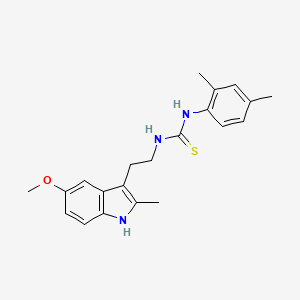

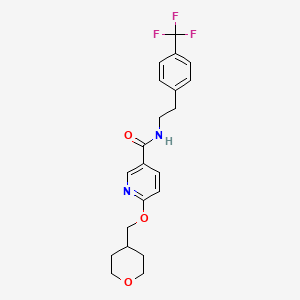

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2712106.png)

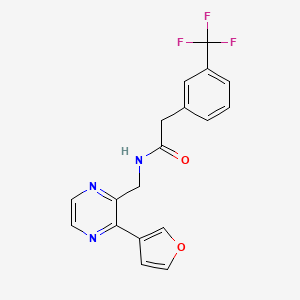

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)

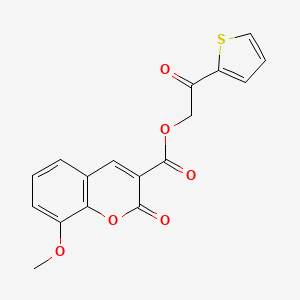

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)

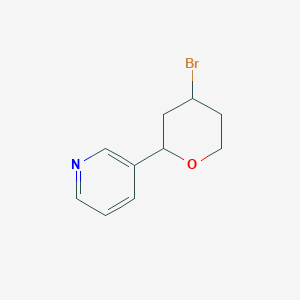

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)